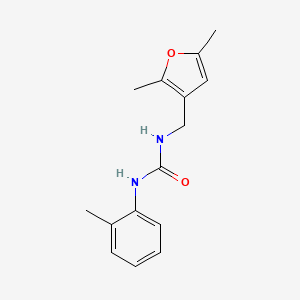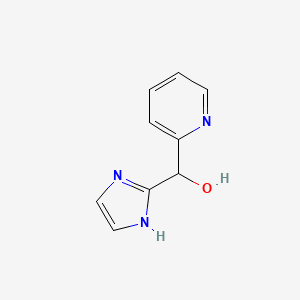
1H-imidazol-2-yl(pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-imidazol-2-yl(pyridin-2-yl)methanol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
Novel iron (II) coordination compounds containing a ligand 2,6-bis (1 H -imidazol-2-yl)pyridine (L), having such a composition as [FeL 2 ]SO 4 ·0.5H 2 O, [FeL 2 ]Br 2 ·H 2 O, [FeL 2 ] (ReO 4) 2, [FeL 2 ]B 10 H 10 ∙H 2 O, [FeL 2 ]B 12 H 12 ∙1.5H 2 O had been synthesized .Molecular Structure Analysis
The molecular structure of “1H-imidazol-2-yl(pyridin-2-yl)methanol” involves an imidazole ring and a pyridine ring. The imidazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The compound has been used in the synthesis of novel iron (II) coordination compounds . It has also been used in the development of new drugs due to its broad range of chemical and biological properties .Physical And Chemical Properties Analysis
The compound has a molecular weight of 175.19 . It is a powder at room temperature .Applications De Recherche Scientifique
Antibacterial and Antimycobacterial Activities
Imidazole derivatives have been reported to show significant antibacterial and antimycobacterial activities . They can be used in the development of new drugs to treat various bacterial infections .
Anti-inflammatory and Antipyretic Activities
Imidazole compounds have been found to possess anti-inflammatory and antipyretic properties . This makes them potential candidates for the development of drugs to treat conditions involving inflammation and fever .
Antitumor Activities
Imidazole derivatives have shown potential in the treatment of cancer due to their antitumor activities . They can inhibit the growth of tumor cells and could be used in cancer therapy .
Antidiabetic Activities
Some imidazole compounds have been found to exhibit antidiabetic activities . They could be used in the development of drugs for the treatment of diabetes .
Antioxidant Activities
Imidazole derivatives have been reported to possess antioxidant properties . They can neutralize harmful free radicals in the body, which makes them potential candidates for the development of antioxidant drugs .
Antihelmintic and Antifungal Activities
Imidazole compounds have shown antihelmintic and antifungal activities . They can be used in the development of drugs to treat infections caused by helminths (parasitic worms) and fungi .
Safety and Hazards
Propriétés
IUPAC Name |
1H-imidazol-2-yl(pyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-8(9-11-5-6-12-9)7-3-1-2-4-10-7/h1-6,8,13H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBBGFDBSZQPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=NC=CN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-imidazol-2-yl(pyridin-2-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2518597.png)
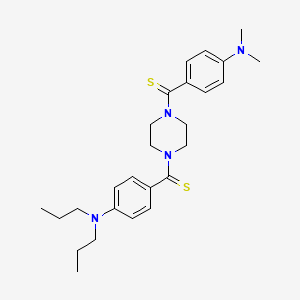
![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2518601.png)

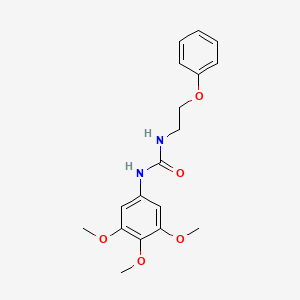

![2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid](/img/structure/B2518605.png)
![2-Chloro-N-[2-(1H-indazol-6-ylamino)-2-oxoethyl]propanamide](/img/structure/B2518606.png)
![Methyl 4-methoxy-3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]benzoate](/img/structure/B2518608.png)
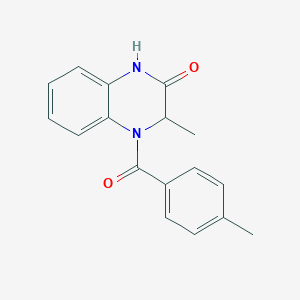
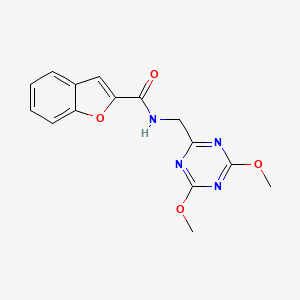
![1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2518612.png)
![2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2518614.png)
